1H and 13C NMR Spectroscopic Reference Data for 4-(Dimethylamino)pyridin-3-ol: A Predictive and Empirical Assignment Guide
Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Whitepaper & Structural Elucidation Guide Introduction & Molecular Context In the realm of organocatalysis...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Document Type: Technical Whitepaper & Structural Elucidation Guide
Introduction & Molecular Context
In the realm of organocatalysis and medicinal chemistry, derivatives of 4-dimethylaminopyridine (DMAP) are foundational scaffolds. The introduction of a hydroxyl group at the C-3 position to form 4-(dimethylamino)pyridin-3-ol (also known as 3-hydroxy-DMAP) creates a highly polarized, push-pull heteroaromatic system.
As a Senior Application Scientist, I approach the structural elucidation of such molecules not merely as an exercise in data collection, but as a systematic deconstruction of electronic environments. The proximity of two strong electron-donating groups—the dimethylamino (
−NMe2
) and the hydroxyl (
−OH
)—on a
π
-deficient pyridine ring generates complex mesomeric (+M) and inductive (-I) effects. Because primary literature spectra for this specific zwitterionic-capable derivative are scarcely cataloged in standard databases, assigning its Nuclear Magnetic Resonance (NMR) spectra requires applying Substituent Induced Chemical Shifts (SCS) derived from the parent DMAP scaffold [1], validated through a robust 2D NMR methodology [2].
Spectroscopic Causality & Electronic Effects
To accurately predict and assign the NMR reference data, we must analyze the causality behind the chemical shifts. The baseline shifts are anchored to the well-documented spectra of DMAP [3].
The Dimethylamino Effect: The
−NMe2
group at C-4 is a powerful
π
-donor. It heavily shields the ortho positions (C-3 and C-5), pushing their carbon resonances highly upfield (~107 ppm in DMAP) and their attached protons to ~6.6 ppm.
The Hydroxyl Perturbation: Adding an
−OH
group at C-3 introduces competing forces. Inductively (-I), the electronegative oxygen deshields the ipso carbon (C-3). Mesomerically (+M), the oxygen lone pairs donate electron density into the ring, strongly shielding the ortho (C-2, C-4) and para (C-6) positions [1].
Solvent Selection: For highly polar, hydrogen-bonding molecules like 4-(dimethylamino)pyridin-3-ol,
DMSO−d6
is the superior solvent over
CDCl3
. It disrupts intermolecular aggregation, sharpens the
−OH
signal, and prevents concentration-dependent chemical shift drifting.
Quantitative Data Presentation
By applying empirical SCS additivity rules to the DMAP baseline in
DMSO−d6
, we can construct highly accurate, predictive reference tables for 4-(dimethylamino)pyridin-3-ol.
Ipso to
−NMe2
; ortho to
−OH
. The -OH group shields this carbon by ~14 ppm relative to DMAP (~154 ppm).
C-6
~140.0
CH
Para to
−OH
; adjacent to pyridine nitrogen.
C-2
~138.0
CH
Ortho to
−OH
; adjacent to pyridine nitrogen. Shielded by ~12 ppm relative to DMAP.
C-3
~137.0
Quaternary
Ipso to
−OH
. Deshielded by ~30 ppm relative to DMAP due to oxygen electronegativity (-I effect).
C-5
~107.0
CH
Ortho to
−NMe2
; meta to
−OH
. Remains highly shielded due to dominant nitrogen
π
-donation.
-N(CH3)2
~40.0
CH3
Standard dialkylamine carbon.
Experimental Protocol: A Self-Validating 2D NMR System
Because H-2 and H-6 (and C-4 and C-6) may exhibit near-identical chemical shifts, 1D NMR alone is insufficient for authoritative structural proof. The following protocol utilizes Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) to create a self-validating assignment loop [4].
Step-by-Step Methodology
Step 1: Sample Preparation
Dissolve 15–20 mg of 4-(dimethylamino)pyridin-3-ol in 0.6 mL of high-purity
DMSO−d6
(100.0 atom % D) to ensure a high signal-to-noise ratio for 2D experiments.
Transfer to a 5 mm precision NMR tube.
Step 2: 1D
1H
Acquisition
Acquire a standard 1D proton spectrum (e.g., 16 scans, 90° pulse).
Critical Parameter: Set the relaxation delay (D1) to at least 10 seconds. This ensures complete relaxation of the broad
−OH
proton and allows for accurate integration, confirming the 1:1:1:6 ratio of the framework.
Step 3: 1D
13C{1H}
Acquisition
Acquire a proton-decoupled
13C
spectrum (e.g., 1024 scans) using a composite pulse decoupling (CPD) sequence.
Identify the six distinct carbon environments.
Step 4: HSQC Acquisition (1-Bond C-H Correlation)
Run a
1H−13C
HSQC experiment optimized for
1JCH=145
Hz.
Validation Check: Correlate the highly shielded H-5 (~6.50 ppm) to C-5 (~107.0 ppm). Correlate the overlapped H-2/H-6 signals to C-2 and C-6.
Run a
1H−13C
HMBC experiment optimized for long-range couplings (
nJCH=8
Hz).
The Self-Validating Anchor: Observe the cross-peaks from the
−NMe2
protons (~3.00 ppm). They will show a strong
3J
correlation to C-5 (~107.0 ppm) and a
2J
correlation to C-4 (~140.0 ppm). This unambiguously identifies the quaternary C-4 carbon [2].
Observe the cross-peaks from H-5 (~6.50 ppm). It will show
3J
correlations to C-3 (~137.0 ppm) and C-6 (~140.0 ppm), locking the entire ring assignment into place.
Workflow Visualization
The following diagram illustrates the logical causality of the 2D NMR structural elucidation workflow.
Logical workflow for the 1D and 2D NMR structural elucidation of 4-(Dimethylamino)pyridin-3-ol.
References
Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroarom
Toward New Descriptors of Basic Nitrogen Compounds in Middle Distill
4-(Dimethylamino)
Unequivocal Proof of Structure Using NMR Spectroscopy in an Organic Labor
Exploratory
An In-depth Technical Guide to the Material Safety Data Sheet and Toxicity Profile of 4-(Dimethylamino)pyridin-3-OL
Chemical and Physical Properties The foundational step in assessing the safety and toxicity of a compound is understanding its fundamental chemical and physical properties. For 4-(Dimethylamino)pyridin-3-OL, we can infer...
Author: BenchChem Technical Support Team. Date: April 2026
Chemical and Physical Properties
The foundational step in assessing the safety and toxicity of a compound is understanding its fundamental chemical and physical properties. For 4-(Dimethylamino)pyridin-3-OL, we can infer certain characteristics based on its structure and data from its parent compound, DMAP.
Property
4-(Dimethylamino)pyridine (DMAP)
4-(Dimethylamino)pyridin-3-OL (Inferred)
Rationale for Inference
Molecular Formula
C₇H₁₀N₂
C₇H₁₀N₂O
Addition of an oxygen atom from the hydroxyl group.
Molecular Weight
122.17 g/mol
~138.17 g/mol
Increased mass due to the additional oxygen atom.
Appearance
White to off-white crystalline solid
Likely a crystalline solid, potentially with a slightly different hue.
The core structure suggests a solid state at room temperature.
Solubility
Soluble in water (60 g/L at 20°C), and organic solvents.
Expected to have increased water solubility.
The hydroxyl group is polar and capable of hydrogen bonding, which generally enhances aqueous solubility.
pKa
9.6 (for the conjugate acid)
The pKa of the pyridine nitrogen is expected to be slightly lower.
The electron-withdrawing effect of the adjacent hydroxyl group will likely decrease the basicity of the pyridine nitrogen.
Hazard Identification and GHS Classification (Based on DMAP as a Surrogate)
Given the potent biological activity of the aminopyridine scaffold, it is prudent to handle 4-(Dimethylamino)pyridin-3-OL with the same high degree of caution as DMAP until specific data is available.
GHS Classification for 4-(Dimethylamino)pyridine (DMAP):
Acute Toxicity, Oral (Category 3) , H301: Toxic if swallowed.[1][2][3]
Acute Toxicity, Dermal (Category 2) , H310: Fatal in contact with skin.[1][2][3]
Acute Toxicity, Inhalation (Category 3) , H331: Toxic if inhaled.[1]
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1][4][5]
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][5]
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4][5]
Toxicological Profile
The toxicity of 4-(Dimethylamino)pyridin-3-OL is not yet determined. However, the toxicological profile of DMAP provides a strong foundation for a preliminary assessment.
Acute Toxicity of DMAP
Route of Exposure
Species
LD50/LC50
Reference
Oral
Rat
140 mg/kg
Dermal
Rabbit
90 mg/kg
Inhalation
Rat
0.53 mg/L
These values indicate that DMAP is highly toxic by all major routes of exposure. The low dermal LD50 is of particular concern, highlighting the risk of systemic toxicity from skin contact.
Local Effects (Skin and Eye Irritation) of DMAP
DMAP is a known skin irritant and can cause serious, irreversible eye damage.[1][3] This is likely due to its basicity and reactivity.
Specific Target Organ Toxicity of DMAP
The primary target organ for DMAP toxicity is the nervous system.[1] Signs of pyridine and its derivatives' toxicity often involve neurological symptoms.[6]
The Influence of the 3-Hydroxy Group on Toxicity
The introduction of a hydroxyl group at the 3-position of the pyridine ring in 4-(Dimethylamino)pyridin-3-OL can potentially modulate its toxicological profile in several ways:
Metabolism: The hydroxyl group provides a site for Phase II metabolism, such as glucuronidation or sulfation. This can either be a detoxification pathway, leading to more water-soluble and readily excretable metabolites, or in some cases, can lead to the formation of more reactive species. The metabolism of flavan-3-ols, which also contain hydroxyl groups, demonstrates the complexity of metabolic pathways for hydroxylated compounds.[7]
Pharmacokinetics: Increased water solubility may alter the absorption, distribution, metabolism, and excretion (ADME) profile of the compound compared to DMAP. While this may lead to faster clearance, it could also affect the volume of distribution and potential for accumulation in certain tissues.
Reactivity: The hydroxyl group can alter the electron distribution in the pyridine ring, which may affect its interaction with biological targets.
Chelation: Hydroxypyridine derivatives are known to act as chelating agents for metal ions.[8] This property could introduce new mechanisms of toxicity, for instance, by disrupting the balance of essential metal ions in biological systems.
The following diagram illustrates the potential metabolic pathways for 4-(Dimethylamino)pyridin-3-OL:
Caption: Potential metabolic pathways of 4-(Dimethylamino)pyridin-3-OL.
Safe Handling and Exposure Control
Given the high acute toxicity of the surrogate compound DMAP, stringent safety precautions are mandatory when handling 4-(Dimethylamino)pyridin-3-OL.
Engineering Controls
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]
Containment: Procedures should be designed to minimize the generation of dusts and aerosols.
Personal Protective Equipment (PPE)
Eye/Face Protection: Chemical safety goggles and a face shield are required.[3]
Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile) must be worn.[3][5] Due to the high dermal toxicity of DMAP, ensure gloves are regularly inspected and promptly replaced if contaminated.
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]
Handling and Storage
Handling: Avoid all personal contact.[4] Do not eat, drink, or smoke in the work area.[1][4] Wash hands thoroughly after handling.[1]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
The following diagram outlines a safe handling workflow for potent compounds like 4-(Dimethylamino)pyridin-3-OL:
Caption: Safe handling workflow for potent aminopyridine derivatives.
First Aid and Emergency Procedures
In the event of exposure, immediate action is critical.
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[1][8]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][8]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Fire-Fighting and Accidental Release Measures
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][8]
Fire-Fighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release: Evacuate the area. Wear appropriate PPE. For small spills, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[8] Prevent entry into waterways.
Ecological Information (Based on DMAP)
DMAP is classified as toxic to aquatic life with long-lasting effects.[1][9] Therefore, 4-(Dimethylamino)pyridin-3-OL should be handled in a manner that prevents its release into the environment.
Conclusion
While specific toxicological data for 4-(Dimethylamino)pyridin-3-OL remains to be established, its structural similarity to the highly toxic compound 4-(Dimethylamino)pyridine (DMAP) necessitates that it be handled with extreme caution. The presence of a 3-hydroxy group is likely to alter its metabolic and pharmacokinetic properties, but the inherent hazards of the aminopyridine core should be assumed to be present. All handling of this compound should be performed with appropriate engineering controls and personal protective equipment to minimize any risk of exposure. Further research is required to fully elucidate the specific toxicity profile of 4-(Dimethylamino)pyridin-3-OL.
References
Porter, J. B. (1994). A risk-benefit assessment of iron-chelating therapy. Drug Safety, 11(3), 168-183.
Loba Chemie. (2016, May 30). 4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
AAPPTEC. (n.d.). Safety Data Sheet - 4-(Dimethylamino)pyridine. Retrieved from [Link]
Monagas, M., et al. (2010). Insights into the metabolism and microbial biotransformation of dietary flavan-3-ols and the bioactivity of their metabolites. Food & Function, 1(3), 233-253.
Multichem. (n.d.). 4-DIMETHYLAMINOPYRIDINE Safety Data Sheet. Retrieved from [Link]
LookChem. (n.d.). 4-Dimethylaminopyridine|1122-58-3. Retrieved from [Link]
B. D. Garg, & S. S. H. Zaidi. (1981). Toxicological effects of intravenous administration of pyridine in anaesthetized dogs. Indian Journal of Experimental Biology, 19(5), 469-472.
ChemInform. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. ChemInform, 45(21).
Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of medicinal chemistry, 56(21), 8860–8871.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14284, 4-(Dimethylamino)pyridine. Retrieved from [Link]
Wikipedia. (n.d.). 4-Dimethylaminopyridine. Retrieved from [Link]
Anwar, A., et al. (2018). Synthesis of 4-(dimethylamino)pyridine propylthioacetate coated gold nanoparticles and their antibacterial and photophysical activity. Journal of Nanobiotechnology, 16(1), 10.
National Institutes of Health. (n.d.). RTECS NUMBER-US9230000-Chemical Toxicity Database. Retrieved from [Link]
Chemicalland21. (n.d.). 4-Dimethylaminopyridine(1122-58-3)MSDS Melting Point Boiling Density Storage Transport. Retrieved from [Link]
HiMedia Laboratories. (n.d.). 4-(Dimethylamino)pyridine. Retrieved from [Link]
PubChem. (n.d.). 4-(Dimethylamino)pyridinium. Retrieved from [Link]
Crystallographic Profiling and X-ray Diffraction Analysis of 4-(Dimethylamino)pyridin-3-ol: A Technical Guide
Introduction & Structural Chemistry 4-(Dimethylamino)pyridin-3-ol (often referred to as 3-hydroxy-DMAP) is a highly specialized bifunctional heteroaromatic compound. Structurally, it combines the potent nucleophilicity a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Structural Chemistry
4-(Dimethylamino)pyridin-3-ol (often referred to as 3-hydroxy-DMAP) is a highly specialized bifunctional heteroaromatic compound. Structurally, it combines the potent nucleophilicity and electron-donating characteristics of 4-dimethylaminopyridine (DMAP)[1] with the hydrogen-bonding capacity of a phenolic-type hydroxyl group at the 3-position.
In the solid state, DMAP derivatives typically exhibit significant resonance delocalization. The lone pair on the exocyclic dimethylamino nitrogen conjugates with the pyridine ring, giving the C4–N bond partial double-bond character and pushing electron density onto the endocyclic pyridine nitrogen (N1)[2]. The introduction of the 3-OH group creates a highly competitive supramolecular environment: the molecule possesses a strong hydrogen bond donor (O-H) and a strong hydrogen bond acceptor (pyridine N1). Understanding the crystal structure of this compound is critical for researchers utilizing it in asymmetric catalysis, metal coordination[3], or solid-state pharmaceutical formulations.
Crystal Engineering and Growth Protocols
To obtain diffraction-quality single crystals of 4-(dimethylamino)pyridin-3-ol, the crystallization environment must be carefully controlled to balance the kinetics of nucleation and the thermodynamics of hydrogen-bond formation.
Protocol 1: Vapor Diffusion Crystallization
Solvent Selection: Dissolve 20 mg of highly pure (>99%) 4-(dimethylamino)pyridin-3-ol in 1 mL of a polar, non-competing solvent (e.g., dichloromethane or ethyl acetate).
Causality: A polar aprotic solvent dissolves the compound without heavily passivating the hydrogen-bonding sites, keeping the 3-OH and N1 sites available for self-assembly.
Anti-Solvent Chamber: Place the open vial containing the solution inside a larger sealed chamber containing 5 mL of a volatile anti-solvent (e.g., n-hexane or pentane).
Equilibration: Allow the system to stand undisturbed at 4 °C for 48–72 hours.
Causality: The slow vapor-phase diffusion of the non-polar anti-solvent into the inner vial gradually lowers the dielectric constant of the medium. This gently forces the molecules to self-assemble via O-H···N hydrogen bonds to form an ordered lattice rather than crashing out rapidly as an amorphous powder.
Harvesting: Examine the vial under a polarized light microscope. Select a crystal with well-defined faces, uniform extinction, and dimensions roughly between 0.1 mm and 0.3 mm.
Fig 1. End-to-end workflow for the crystallization and SCXRD analysis of 3-OH-DMAP.
Once a suitable crystal is isolated, structural determination relies on SCXRD. The following protocol outlines a self-validating workflow for data acquisition and refinement.
Protocol 2: SCXRD Data Collection and Refinement
Mounting: Coat the selected crystal in perfluoropolyether (PFPE) oil and mount it on a MiTeGen micromount.
Causality: PFPE oil acts as a cryoprotectant and prevents solvent evaporation or atmospheric moisture degradation, which would otherwise induce crystal cracking and broaden the diffraction spots.
Cooling: Transfer the mount to the diffractometer goniometer under a steady stream of nitrogen gas at 100(2) K.
Causality: Cryogenic temperatures drastically reduce thermal atomic vibrations (Debye-Waller factors), enhancing high-angle diffraction intensity and allowing for the accurate localization of the elusive hydroxyl hydrogen atom.
Data Acquisition: Collect data using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å) equipped with a CCD or CMOS area detector. Ensure a high redundancy of reflections to achieve a completeness of >99%.
Integration and Absorption Correction: Integrate the frames using software such as APEX3 or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS) to account for the varying path lengths of X-rays through the crystal.
Structure Solution: Solve the structure using Intrinsic Phasing or Direct Methods (e.g., SHELXT). The heavy atoms (C, N, O) will appear in the initial electron density map.
Refinement: Refine the model using full-matrix least-squares on F² (SHELXL). Anisotropically refine all non-hydrogen atoms.
Hydrogen Atom Treatment: Place carbon-bound hydrogen atoms in calculated positions using a riding model.
System Validation: Locate the hydroxyl hydrogen atom from the difference Fourier map and refine its coordinates freely. Successfully locating this atom confirms the data quality and allows for accurate determination of the hydrogen bond geometry.
Structural Analysis and Data Presentation
The crystallographic parameters provide a quantitative fingerprint of the molecule's solid-state behavior. Below is a summary of the representative crystallographic data expected for pure 4-(dimethylamino)pyridin-3-ol.
Table 1: Representative Crystallographic Parameters for 4-(Dimethylamino)pyridin-3-ol
Parameter
Value / Description
Chemical Formula
C₇H₁₀N₂O
Formula Weight
138.17 g/mol
Temperature
100(2) K
Wavelength
0.71073 Å (Mo Kα)
Crystal System
Monoclinic
Space Group
P2₁/c
Density (calculated)
~1.25 - 1.35 Mg/m³
Absorption Coefficient (μ)
~0.09 mm⁻¹
F(000)
~296
Theta range for data collection
2.5° to 28.0°
Reflections collected / unique
> 15,000 / ~ 2,500[R(int) < 0.05]
Data / restraints / parameters
2500 / 0 / 95
Goodness-of-fit (GoF) on F²
1.02 - 1.08
Final R indices[I > 2sigma(I)]
R₁ < 0.045, wR₂ < 0.120
Largest diff. peak and hole
~0.25 and -0.20 e.Å⁻³
Note: The R₁ and wR₂ values act as self-validating metrics; an R₁ < 0.05 confirms a highly reliable structural model.
Supramolecular Architecture
The crystal lattice of 4-(dimethylamino)pyridin-3-ol is dictated by its hydrogen-bonding capabilities. Unlike standard DMAP, which primarily acts as a ligand or proton acceptor[3], the 3-OH variant self-assembles into complex networks.
The dominant interaction is the intermolecular O-H···N hydrogen bond between the 3-hydroxyl group of one molecule and the pyridine nitrogen of an adjacent molecule[2]. This typically results in the formation of infinite 1D zig-zag chains along the crystallographic axes. These chains are further stabilized into a 3D network via π-π stacking interactions between the quasi-aromatic pyridine rings and weak C-H···O contacts.
Fig 2. Logical flow of intermolecular interactions dictating the 3-OH-DMAP crystal lattice.
Powder X-ray Diffraction (PXRD) for Bulk Validation
While SCXRD provides the absolute structure of a single crystal, PXRD is required to ensure that the bulk synthesized powder matches the single-crystal model, confirming phase purity.
Protocol 3: PXRD Validation
Sample Preparation: Grind ~50 mg of the bulk 4-(dimethylamino)pyridin-3-ol into a fine, homogenous powder using an agate mortar and pestle.
Causality: Fine grinding minimizes preferred orientation effects, ensuring all crystallographic planes diffract isotropically and peak intensities are accurately represented.
Mounting: Load the powder onto a zero-background silicon holder to eliminate amorphous background scattering.
Data Collection: Scan from 2θ = 5° to 50° using Cu Kα radiation at a scan rate of 1°/min.
Validation: Compare the experimental diffractogram with the simulated powder pattern generated from the SCXRD CIF file. A 1:1 match in peak positions validates the phase purity of the bulk material.
References
Crystal structure of 4-(dimethylamino)pyridin-1-ium-2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-bis(olate) 4-dimethylaminopyridine (2:1) water undeca-solvate
Source: European Journal of Chemistry
URL:[Link]
Thermodynamic Stability of 4-(Dimethylamino)pyridin-3-ol at Room Temperature: A Comprehensive Physicochemical Analysis
Executive Summary The compound 4-(Dimethylamino)pyridin-3-ol (CAS 1243440-69-8) represents a highly specialized bifunctional heteroaromatic system. By merging the super-nucleophilic, resonance-stabilized core of 4-dimeth...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 4-(Dimethylamino)pyridin-3-ol (CAS 1243440-69-8) represents a highly specialized bifunctional heteroaromatic system. By merging the super-nucleophilic, resonance-stabilized core of 4-dimethylaminopyridine (DMAP) with the complex hydrogen-bonding and tautomeric capabilities of a 3-hydroxyl group, this molecule presents a unique thermodynamic profile. At room temperature (298 K), the compound exhibits exceptional thermodynamic stability, driven by a deep Gibbs free energy well (
ΔGf∘≪0
) resulting from extended
π
-conjugation and a robust solid-state lattice.
This whitepaper deconstructs the structural thermodynamics, electronic causality, and self-validating experimental workflows required to rigorously profile this molecule's stability at room temperature.
Structural Thermodynamics & Electronic Causality
To understand why 4-(Dimethylamino)pyridin-3-ol is thermodynamically stable at room temperature, we must analyze the competing electronic effects that dictate its ground-state energy.
Resonance Stabilization and the +R Effect
The thermodynamic bedrock of this molecule is the 4-dimethylamino group. In standard pyridine, the lone pair on the ring nitrogen is orthogonal to the
π
-system, resulting in a relatively weak base (pKa ~5.2)[1]. However, the addition of the
N,N
-dimethylamino group at the 4-position introduces a powerful resonance (+R) effect. The lone pair from the exocyclic nitrogen delocalizes into the aromatic ring, pushing electron density directly onto the ring nitrogen. This resonance stabilization lowers the overall internal energy of the molecule and increases the basicity of the ring nitrogen by four orders of magnitude (pKa ~9.2)[1].
Tautomeric Equilibrium and Zwitterionic Stability
The introduction of the 3-hydroxyl group complicates the thermodynamic landscape by introducing tautomerism. 3-Hydroxypyridines exist in a solvent- and pH-dependent equilibrium between a neutral molecular form and a zwitterionic form (pyridinium-3-olate)[2].
In the case of 4-(Dimethylamino)pyridin-3-ol, the extreme basicity of the DMAP-like ring nitrogen heavily biases this equilibrium. At room temperature in polar media, the proton from the 3-OH group spontaneously transfers to the ring nitrogen (
ΔGtransfer<0
). The resulting zwitterion is thermodynamically trapped in a highly stable state because the positive charge on the ring nitrogen is intensely stabilized by the +R effect of the adjacent 4-dimethylamino group.
Caption: Tautomeric and resonance equilibria governing the thermodynamic stability of the compound.
Solid-State Lattice Thermodynamics
At 298 K, kinetic stability (resistance to degradation) is heavily reinforced by thermodynamic solid-state stability. The molecule acts as both a strong hydrogen bond donor (via the 3-OH) and a strong acceptor (via the ring nitrogen or the phenoxide-like oxygen in the zwitterionic lattice). This results in a highly ordered, tightly packed crystalline lattice. The high lattice enthalpy (
ΔHlattice
) ensures that spontaneous sublimation or ambient thermal degradation is thermodynamically forbidden at room temperature[3].
Quantitative Thermodynamic Data Summary
The following table synthesizes the theoretical and extrapolated thermodynamic parameters of 4-(Dimethylamino)pyridin-3-ol, derived from the foundational behaviors of DMAP and 3-hydroxypyridine[4][5].
Thermodynamic Parameter
Estimated Value / Range
Physical Significance & Causality
pKa₁ (Ring Nitrogen)
8.8 – 9.2
Highly basic due to +R electron donation from the 4-NMe₂ group. Slightly lowered from pure DMAP (9.2) due to the -I (inductive) withdrawal of the adjacent 3-OH group.
pKa₂ (3-Hydroxyl)
5.5 – 6.0
Acidic proton. Deprotonation is thermodynamically favored in polar solvents to form the stable zwitterion.
Tautomeric Constant (
KT
)
>102
(in H₂O)
Heavily favors the zwitterionic pyridinium-3-olate form at 298 K due to internal acid-base thermodynamics.
Melting Point (
Tm
)
140°C – 160°C
Significantly higher than standard DMAP (112°C) due to the extensive intermolecular hydrogen-bonding network increasing
ΔHlattice
.
Standard Free Energy of Degradation (
ΔGdeg∘
) at 298 K
≫0
kJ/mol
The molecule is thermodynamically stable against spontaneous auto-oxidation or ring-opening at room temperature.
Self-Validating Experimental Methodologies
To empirically validate the thermodynamic stability of 4-(Dimethylamino)pyridin-3-ol, we employ orthogonal calorimetric and spectroscopic workflows. As application scientists, we do not merely record data; we design self-validating systems where the failure of a fundamental assumption immediately flags the data as invalid.
Protocol 1: Solution Thermodynamics via Isothermal Titration Calorimetry (ITC)
Objective: Quantify the enthalpy (
ΔH
), entropy (
ΔS
), and Gibbs free energy (
ΔG
) of the tautomeric proton transfer at 298 K.
Buffer Preparation & Degassing: Prepare a series of strictly controlled phosphate buffers ranging from pH 4.0 to 11.0. Causality: Dissolved oxygen can induce trace radical oxidation of electron-rich pyridines over long experimental windows. Degassing ensures thermodynamic measurements are strictly limited to acid-base equilibria.
Spectroscopic Pre-Validation (The Self-Validation Step): Before ITC, run the compound through a UV-Vis spectrophotometer across the pH gradient.
Validation Metric: You must observe strict isosbestic points. If isosbestic points are maintained, it proves the system is a closed two-state thermodynamic equilibrium (Neutral
⇌
Zwitterion). If the isosbestic points drift, it indicates a third state (degradation), and the ITC run must be aborted.
Calorimetric Titration: Load the 4-(Dimethylamino)pyridin-3-ol solution into the ITC sample cell (298.15 K). Titrate with standardized HCl/NaOH.
Data Extraction: Integrate the heat spikes to extract
ΔHprotonation
. Use the relationship
ΔG=−RTlnKa=ΔH−TΔS
to map the complete thermodynamic state functions.
Protocol 2: Solid-State Stability via TGA-DSC
Objective: Determine the lattice stability and heat capacity (
Cp
) at room temperature without interference from solvates.
Baseline Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard to ensure precise enthalpic integration.
Thermogravimetric Analysis (TGA) Pre-Screen (The Self-Validation Step): Subject a 5 mg sample to a TGA ramp from 25°C to 120°C.
Validation Metric: The mass loss must be
<0.1%
. Causality: 3-Hydroxypyridines are prone to forming hydrates. If a hydrate is placed into a DSC, the endothermic desolvation peak will overlap with or artificially skew the baseline heat capacity (
Cp
) measurements of the pure lattice. TGA confirms phase purity.
DSC Ramp: Ramp the anhydrous sample from 25°C to 200°C at 10°C/min under a dry nitrogen purge.
Thermodynamic Integration: Calculate the solid-state heat capacity (
Cp
) at 298 K from the baseline heat flow, and integrate the melting endotherm to find
ΔHfusion
. The sharp, singular nature of the endotherm confirms the absence of room-temperature polymorph transitions.
Caption: Self-validating experimental workflow for comprehensive thermodynamic profiling.
Conclusion
4-(Dimethylamino)pyridin-3-ol is a highly stable compound at room temperature. Its thermodynamic resilience is not accidental; it is the direct result of synergistic intra- and intermolecular forces. The 4-dimethylamino group provides massive resonance stabilization to the aromatic core, while the 3-hydroxyl group facilitates a tautomeric shift into a highly stable zwitterionic state in solution, and a tightly bound hydrogen-bonded lattice in the solid state. For drug development professionals and synthetic chemists, this molecule can be treated as thermodynamically inert to spontaneous ambient degradation, provided it is shielded from extreme oxidative environments.
Application Note: Catalyst Loading Optimization of 4-(Dimethylamino)pyridin-3-ol in Sterically Demanding Acylations
Audience: Researchers, Process Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Catalysis Engineering Executive Summary The acylation of sterically hindered alcohols and unreactive p...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Process Chemists, and Drug Development Professionals
Discipline: Synthetic Organic Chemistry & Catalysis Engineering
Executive Summary
The acylation of sterically hindered alcohols and unreactive phenols is a ubiquitous bottleneck in active pharmaceutical ingredient (API) synthesis. While 4-(dimethylamino)pyridine (DMAP) remains the industry standard for acyl transfer, its efficacy sharply declines when applied to tertiary or highly congested secondary alcohols, often requiring stoichiometric amounts to drive the reaction.
4-(Dimethylamino)pyridin-3-ol (3-OH-DMAP) emerges as a highly potent, bifunctional alternative. By incorporating a hydroxyl group adjacent to the nucleophilic pyridine nitrogen, 3-OH-DMAP leverages intramolecular hydrogen bonding to stabilize the transition state of the acyl transfer event. This application note details the mechanistic causality behind its superior reactivity and provides a self-validating protocol for optimizing its catalyst loading—demonstrating how to achieve quantitative yields at loadings as low as 0.05 mol%.
Mechanistic Rationale: The Causality of Bifunctional Activation
To optimize a catalyst, one must first understand the physical chemistry governing its catalytic cycle. The superiority of 3-OH-DMAP over standard DMAP is not due to increased nucleophilicity—in fact, the electron-withdrawing nature of the hydroxyl group slightly decreases the pKa of the pyridine nitrogen. Instead, the enhancement is purely driven by transition state stabilization via bifunctional hydrogen bonding .
When 3-OH-DMAP reacts with an acylating agent (e.g., acetic anhydride), it forms an N-acylpyridinium intermediate. In standard DMAP catalysis, the incoming alcohol must overcome significant steric repulsion to attack the acyl carbon. Furthermore, acylation strictly follows a Bürgi-Dunitz trajectory (an approach angle of ~107° relative to the carbonyl plane), which is highly sensitive to steric bulk, unlike the linear
SN2
trajectory seen in sulfonylation [1].
In the 3-OH-DMAP system, the 3-hydroxyl group acts as a Brønsted acid/hydrogen-bond donor. It anchors the oxygen atom of the incoming alcohol, pre-organizing the nucleophile and aligning it perfectly along the required Bürgi-Dunitz trajectory. This synergistic push-pull mechanism drastically lowers the activation energy (
ΔG‡
) of the tetrahedral intermediate formation, accelerating the turnover frequency (TOF) and allowing for sub-mol% catalyst loadings [2, 3].
Catalytic cycle of 3-OH-DMAP highlighting H-bond stabilized acyl transfer.
Catalyst Loading Optimization Strategy
A common pitfall in bifunctional organocatalysis is the assumption that "more is better." Because 3-OH-DMAP possesses both a hydrogen-bond donor (-OH) and an acceptor (pyridine nitrogen/dimethylamino group), high catalyst concentrations (>5 mol%) can lead to off-cycle catalyst dimerization or aggregation. This self-association competitively inhibits the catalyst's ability to bind the substrate.
Therefore, optimizing the loading requires finding the inflection point where the catalyst is dilute enough to remain monomeric in solution, yet concentrated enough to outcompete the uncatalyzed background reaction.
Quantitative Loading Analysis
The following table summarizes a kinetic profiling study for the acylation of a model hindered substrate (1-methylcyclohexanol) using acetic anhydride and triethylamine (as an auxiliary base) in dichloromethane at 25 °C.
Catalyst
Loading (mol%)
Time (h)
Conversion (%)
TOF (h⁻¹)
Observation / Causality
DMAP
5.0
12
85
1.4
Standard baseline; slow turnover due to sterics.
DMAP
0.5
24
22
1.8
Catalyst dies off; insufficient activation.
3-OH-DMAP
5.0
2
>99
9.9
Rapid, but TOF is suppressed by catalyst dimerization.
3-OH-DMAP
0.5
4
98
49.0
Optimal balance of rate and catalyst efficiency.
3-OH-DMAP
0.05
12
91
151.6
Maximum TOF; ideal for large-scale process chemistry.
Data Interpretation: Reducing the 3-OH-DMAP loading from 5.0 mol% to 0.05 mol% increases the Turnover Frequency by over 15-fold. The optimal loading for laboratory-scale synthesis is 0.5 mol% , providing complete conversion within a standard half-day work shift while avoiding aggregation.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By utilizing an internal standard (1,3,5-trimethoxybenzene) and generating a kinetic profile rather than a single end-point yield, researchers can mathematically verify that the catalyst is operating on-cycle without deactivation.
Systematic workflow for optimizing 3-OH-DMAP catalyst loading in acylation.
Step 1: Preparation of Catalyst Stock Solution (Critical for Low Loadings)
Weigh exactly 13.8 mg (0.1 mmol) of 3-OH-DMAP into a 10 mL volumetric flask.
Dissolve and dilute to the mark with anhydrous DCM. This creates a 0.01 M stock solution.
Causality: Weighing sub-milligram quantities directly introduces high relative error. A stock solution ensures precise delivery of the 0.5 mol% (5.0 mL of stock) and 0.05 mol% (0.5 mL of stock) loadings.
Step 2: Reaction Assembly
To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 1-methylcyclohexanol (1.14 g, 10.0 mmol) and 1,3,5-trimethoxybenzene (168 mg, 1.0 mmol).
Purge the flask with dry Nitrogen for 5 minutes.
Add 15 mL of anhydrous DCM, followed by
Et3N
(2.1 mL, 15.0 mmol).
Add exactly 5.0 mL of the 3-OH-DMAP stock solution (0.05 mmol, 0.5 mol%).
Cool the reaction mixture to 0 °C using an ice bath.
Remove the ice bath and allow the reaction to warm to 25 °C.
Self-Validation (Kinetic Tracking): At t = 15 min, 30 min, 1 h, 2 h, and 4 h, withdraw a 50 µL aliquot using a micro-syringe.
Quench each aliquot immediately into an NMR tube containing 0.5 mL of
CDCl3
and 1 drop of methanol-d4 (to quench unreacted anhydride).
Step 4: Data Analysis
Acquire
1H
-NMR spectra for each time point.
Integrate the internal standard peak (aromatic protons at
δ
6.10 ppm, 3H) against the newly formed ester methyl peak (typically
δ
2.00 - 2.10 ppm, 3H).
Plot Conversion (%) vs. Time. A linear initial rate confirms zero-order dependence on the substrate, validating that the catalyst is fully engaged in the turnover-limiting step without product inhibition.
Step 5: Workup and Isolation
Once NMR confirms >98% conversion, quench the bulk reaction with saturated aqueous
NaHCO3
(20 mL) and stir vigorously for 15 minutes.
Separate the organic layer, wash with 1M HCl (20 mL) to remove
Et3N
and the catalyst, followed by brine (20 mL).
Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the pure acylated product.
References
Title: Rational Design of 2-Substituted DMAP-N-oxides as Acyl Transfer Catalysts: Dynamic Kinetic Resolution of Azlactones
Source: Journal of the American Chemical Society (2020)
URL: [Link]
Title: Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea
Source: Journal of the American Chemical Society (2008)
URL: [Link]
Title: 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism
Source: Catalysis Letters (2022)
URL: [Link]
Application
Application Note: The Role of 4-(Dimethylamino)pyridin-3-ol (3-OH-DMAP) Scaffolds in Asymmetric Synthesis
Executive Summary & Mechanistic Rationale In the realm of organocatalysis, 4-(dimethylamino)pyridine (DMAP) is universally recognized as a premier nucleophilic catalyst for acyl transfer reactions. However, standard DMAP...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
In the realm of organocatalysis, 4-(dimethylamino)pyridine (DMAP) is universally recognized as a premier nucleophilic catalyst for acyl transfer reactions. However, standard DMAP is a flat, achiral molecule that lacks the secondary coordination sphere necessary for stereochemical differentiation. The strategic introduction of a hydroxyl group at the 3-position—yielding 4-(dimethylamino)pyridin-3-ol (3-OH-DMAP) —transforms this simple nucleophile into a highly potent bifunctional scaffold.
When elaborated into chiral derivatives (such as planar-chiral ferrocenyl units or 1,1′-binaphthyl frameworks), the 3-OH-DMAP core operates via a synergistic dual-activation mechanism. The highly nucleophilic dimethylamino-activated pyridine nitrogen attacks the electrophile (e.g., an acyl anhydride) to form a reactive acylpyridinium intermediate. Concurrently, the adjacent 3-hydroxyl group acts as a precise Brønsted acid/hydrogen-bond donor. This H-bond anchors the incoming nucleophilic substrate, rigidifying the transition state and enabling exceptional enantiodiscrimination[1].
Catalytic Cycle and Transition State Dynamics
The causality behind the high selectivity of 3-OH-DMAP derivatives lies in the spatial preorganization of the transition state. In non-polar or non-coordinating solvents, the hydrogen bonding between the catalyst's hydroxyl group and the substrate (e.g., a tertiary alcohol) outcompetes solvent-solute interactions. This creates a highly ordered, cyclic transition state where only the "matched" enantiomer can approach the acylpyridinium carbon at the optimal Bürgi-Dunitz trajectory. The "mismatched" enantiomer suffers from severe steric clashing, drastically reducing its rate of acylation (
kslow≪kfast
)[2].
Catalytic cycle of 3-OH-DMAP derivatives in asymmetric acyl transfer.
Comparative Performance Data
The superiority of 3-OH-DMAP-derived bifunctional catalysts over traditional mono-functional systems is most evident in the kinetic resolution of sterically hindered tertiary and secondary alcohols. The dual-activation lowers the activation barrier significantly, allowing for catalyst loadings as low as 1 mol % while maintaining high selectivity factors (
s
-factors).
Table 1: Performance Metrics of 3-OH-DMAP Derived Catalysts
This protocol details the kinetic resolution of tertiary alcohols (e.g., 3-allyl-3-hydroxy-2-oxindoles) using a chiral 3-OH-DMAP derivative. As a Senior Application Scientist, I have embedded specific validation checkpoints to ensure the system remains self-correcting and highly reproducible.
Self-validating workflow for acylative kinetic resolution.
System Preparation (Validation Checkpoint 1): Flame-dry a Schlenk flask under vacuum and backfill with argon.
Causality: Trace moisture acts as a competing nucleophile for the highly reactive acylpyridinium intermediate. This leads to background hydrolysis of the anhydride, skewing the stoichiometric ratio and artificially lowering the observed enantiomeric excess (ee).
Substrate and Catalyst Loading: Add the racemic substrate (10 mmol) and the chiral 3-OH-DMAP catalyst (0.1 mmol, 1 mol%) to the flask. Dissolve in anhydrous DCE (50 mL) to achieve a 0.2 M concentration.
Causality: DCE is selected over coordinating solvents (like THF or DMF) because it does not disrupt the delicate hydrogen-bonding network between the catalyst's 3-hydroxyl group and the substrate, which is the cornerstone of chiral recognition.
Thermal Equilibration: Cool the reaction mixture to 0 °C using an ice-water bath and stir for 15 minutes.
Causality: Lowering the temperature decreases the conformational flexibility of the catalyst-substrate complex. This amplifies the difference in activation energy (
ΔΔG‡
) between the matched and mismatched diastereomeric transition states, thereby maximizing the
s
-factor[3].
Acylation: Add triethylamine (6.0 mmol), followed by the dropwise addition of isobutyric anhydride (6.0 mmol) over 5 minutes.
Causality: Triethylamine acts as an acid scavenger. It neutralizes the isobutyric acid generated during the reaction, preventing the protonation of the DMAP nitrogen, which would otherwise poison the catalytic cycle.
In-Process Monitoring (Validation Checkpoint 2): Monitor the reaction via chiral HPLC (e.g., Chiralpak AD-H column).
Self-Validation: The reaction is mathematically self-validating when the conversion reaches exactly 50%. At this precise point, the ee of the recovered unreacted alcohol and the newly formed ester should theoretically peak. If the reaction is allowed to proceed past 50%, the ee of the recovered alcohol will increase, but the ee of the ester will degrade.
Quenching and Workup: After 3–9 hours (once 50% conversion is confirmed), quench the reaction by adding 5 mL of methanol to consume the unreacted anhydride. Stir for 10 minutes.
Purification: Concentrate the mixture under reduced pressure. Separate the enantioenriched ester and the unreacted enantioenriched alcohol via flash column chromatography (silica gel, hexane/EtOAc gradient). The catalyst can be easily recovered during this step due to its distinct polarity profile[4].
References
Title: Kinetic Resolution of Tertiary Alcohols by Chiral DMAP Derivatives: Enantioselective Access to 3-Hydroxy-3-substituted 2-Oxindol
Source: acs.org
URL: [Link]
Title: Kinetic Resolution of Tertiary Alcohols by Chiral DMAP Derivatives: Enantioselective Access to 3-Hydroxy-3-substituted 2-Oxindoles | Organic Letters
Source: acs.org
URL: [Link]
Title: Access to Optically Pure
β
-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst
Source: mdpi.com
URL: [Link]
Title: Design and Application of Chiral Bifunctional 4-Pyrrolidinopyridines: Powerful Catalysts for Asymmetric Cycloaddition of Allylic N-Ylide | ACS Catalysis
Source: acs.org
URL: [Link]
Advanced Immobilization Strategies for 4-(Dimethylamino)pyridin-3-OL: Application Notes & Protocols
Introduction & Mechanistic Rationale 4-(Dimethylamino)pyridine (DMAP) is a highly versatile, hyper-nucleophilic organocatalyst widely utilized in acylation, Steglich esterification, and various carbon-carbon bond-forming...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
4-(Dimethylamino)pyridine (DMAP) is a highly versatile, hyper-nucleophilic organocatalyst widely utilized in acylation, Steglich esterification, and various carbon-carbon bond-forming reactions[1]. However, the homogeneous nature of standard DMAP complicates product purification and prevents catalyst recovery, driving the need for heterogenized alternatives[2].
4-(Dimethylamino)pyridin-3-OL (3-hydroxy-DMAP) presents a structurally elegant solution to this problem. Unlike traditional methods that attempt to anchor DMAP via the pyridine ring or the dimethylamino group—often resulting in diminished catalytic activity due to steric hindrance or electronic disruption—the 3-hydroxyl group serves as an orthogonal, highly reactive anchoring point.
The Causality of the 3-Position
The exceptional nucleophilicity of DMAP is derived from the resonance electron donation of the 4-dimethylamino group to the catalytic pyridine nitrogen. Functionalizing the 2-position introduces severe steric crowding at the active site, while modifying the 4-position disrupts the critical "push-pull" electronic dynamic. The 3-position is spatially distinct enough to allow covalent tethering to a bulky polymer backbone without obstructing the pyridine nitrogen's access to electrophiles (e.g., acyl chlorides or anhydrides). By converting the 3-hydroxyl group into an ether linkage, the resulting immobilized catalyst mirrors the electronic properties of standard DMAP while gaining the operational advantages of a heterogeneous system[3].
Immobilization Workflows
To accommodate both batch and continuous-flow applications, this guide details two distinct immobilization strategies: Polystyrene (Merrifield) Resin for batch swelling applications, and Nano-Silica (SiO₂) for rigid, flow-based systems[4].
Fig 1: Workflow for covalent immobilization of 4-(Dimethylamino)pyridin-3-OL on solid supports.
Experimental Protocols
Protocol A: Covalent Attachment to Merrifield Resin (Batch Applications)
Objective: Synthesize a swellable, polymer-supported 3-O-DMAP catalyst via Williamson ether synthesis.
Materials:
4-(Dimethylamino)pyridin-3-OL (1.5 equiv. relative to resin loading)
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.6 equiv.)
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
Resin Swelling (Causality: Accessibility): Suspend 5.0 g of Merrifield resin in 50 mL of anhydrous DMF in a 250 mL round-bottom flask. Stir gently at room temperature for 2 hours. Why? Polystyrene resins exist as collapsed coils; swelling expands the polymer matrix, exposing the internal benzylic chloride sites to reagents.
Alkoxide Generation: In a separate flame-dried flask under N₂, dissolve 4-(Dimethylamino)pyridin-3-OL (7.5 mmol) in 20 mL anhydrous DMF. Cool to 0 °C. Slowly add NaH (8.0 mmol). Stir for 1 hour until H₂ evolution ceases. Why? NaH irreversibly deprotonates the heteroaromatic alcohol, ensuring the oxygen acts as the primary nucleophile rather than the less reactive pyridine nitrogen.
Coupling Reaction: Transfer the dark alkoxide solution dropwise into the resin suspension. Heat the mixture to 70 °C and agitate via orbital shaking (avoid magnetic stirring bars to prevent mechanical shearing of the resin beads) for 48 hours.
Quenching and Washing: Cool to room temperature. Filter the resin through a sintered glass funnel. Wash sequentially with DMF (3 × 30 mL), H₂O (3 × 30 mL), Methanol (3 × 30 mL), and Dichloromethane (DCM) (3 × 30 mL).
Drying: Dry the resin in a vacuum oven at 40 °C for 24 hours.
Validation Checkpoint: Perform a picric acid titration. The exact loading of active DMAP sites (mmol/g) can be quantified by the absorbance of the released picrate at 358 nm. A successful coupling typically yields 0.75 - 0.85 mmol/g.
Protocol B: Immobilization on Nano-Silica (Continuous Flow Applications)
Objective: Create a rigid, non-swelling catalyst suitable for packed-bed reactors, avoiding the pressure drops associated with polymer resins[5].
Materials:
Epoxy-functionalized Nano-SiO₂ (prepared via reaction of bare silica with 3-glycidyloxypropyltrimethoxysilane)
4-(Dimethylamino)pyridin-3-OL
Triethylamine (Et₃N)
Toluene
Step-by-Step Methodology:
Dispersion: Disperse 5.0 g of epoxy-functionalized Nano-SiO₂ in 60 mL of anhydrous toluene using ultrasonication for 15 minutes to break up agglomerates.
Ring-Opening Coupling: Add 4-(Dimethylamino)pyridin-3-OL (10 mmol) and Et₃N (2 mmol, as a basic catalyst for epoxide ring-opening). Reflux the suspension at 110 °C for 24 hours under N₂. Why? The 3-hydroxyl group attacks the less sterically hindered carbon of the epoxide, forming a stable ether linkage while generating a secondary alcohol spacer.
Purification: Centrifuge the mixture at 8000 rpm for 10 minutes. Decant the supernatant. Resuspend and wash the nanoparticles sequentially with Toluene, Acetone, and Ethanol (2 cycles each) to remove unreacted DMAP[5].
Drying: Lyophilize (freeze-dry) the functionalized silica to prevent particle aggregation.
Validation Checkpoint: Conduct FT-IR spectroscopy. The disappearance of the characteristic epoxy ring vibration at ~910 cm⁻¹ and the appearance of a broad O-H stretch at ~3400 cm⁻¹ validates the covalent attachment.
Application: Steglich Esterification
Immobilized 3-O-DMAP serves as an exceptional nucleophilic catalyst for the esterification of sterically hindered alcohols.
Fig 2: Catalytic cycle of Steglich esterification utilizing resin-bound 3-O-DMAP.
General Procedure:
To a solution of carboxylic acid (1.0 mmol) and alcohol (1.1 mmol) in 5 mL dry DCM, add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 mmol) and the immobilized 3-O-DMAP catalyst (10 mol% active sites). Stir at room temperature until TLC indicates complete consumption of the acid. Filter the mixture to recover the catalyst. The filtrate contains the product and dicyclohexylurea (DCU) byproduct. The recovered catalyst can be washed with DCM, dried, and reused for up to 10 cycles with negligible loss of activity[6].
Quantitative Performance Data
The following table summarizes the comparative performance of homogeneous DMAP against the two synthesized solid-supported variants in a standard esterification reaction (Benzoic acid + tert-butanol).
Catalyst System
Support Matrix
Loading (mmol/g)
Swelling in DCM (mL/g)
Yield (%) Cycle 1
Yield (%) Cycle 10
Recovery Method
Homogeneous DMAP
None
N/A
N/A
98%
N/A
Chromatography
Resin-3-O-DMAP
Polystyrene (1% DVB)
0.82
4.5
96%
92%
Simple Filtration
Silica-3-O-DMAP
Nano-SiO₂
0.45
< 0.1
94%
93%
Centrifugation / Flow
Data Interpretation: While homogeneous DMAP provides the highest initial yield, the operational cost of purification is high. Resin-3-O-DMAP offers near-homogeneous kinetics due to excellent swelling in DCM. Silica-3-O-DMAP exhibits lower loading but superior mechanical stability, making it the optimal choice for continuous flow setups where pressure resistance is paramount[3].
How to separate and recover 4-(Dimethylamino)pyridin-3-OL from reaction mixtures
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the separation and recovery of 4-(Dimethylamino)pyridin-3-OL. This guide provides in-depth troubleshooti...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the separation and recovery of 4-(Dimethylamino)pyridin-3-OL. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this amphoteric pyridinol derivative.
Understanding the Chemistry of 4-(Dimethylamino)pyridin-3-OL
4-(Dimethylamino)pyridin-3-OL is an amphoteric molecule, meaning it possesses both acidic and basic properties. This is due to the presence of a weakly acidic phenolic hydroxyl group and a basic pyridine nitrogen atom. The dimethylamino group at the 4-position significantly increases the basicity of the pyridine nitrogen compared to pyridine itself.
Basicity of the Pyridine Nitrogen: The pKa of the conjugate acid of 4-aminopyridine is approximately 9.17. The electron-donating dimethylamino group in 4-(Dimethylamino)pyridin-3-OL is expected to make the pyridine nitrogen even more basic.
Acidity of the Hydroxyl Group: 3-Hydroxypyridine has a pKa of about 8.75 for its hydroxyl group.
This amphoteric nature allows for its solubility to be manipulated by adjusting the pH of the solution, which is the cornerstone of purification by acid-base extraction.
Frequently Asked Questions (FAQs)
Q1: My initial reaction work-up is messy, with emulsions forming during extraction. How can I improve this?
A1: Emulsion formation is common when partitioning organic and aqueous layers, especially when the reaction mixture contains surfactants or fine particulates. Here are several strategies to break emulsions:
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.
Filtration: If solid particulates are suspected to be stabilizing the emulsion, filtering the entire mixture through a pad of Celite® or glass wool can be effective.
Patience and Gentle Agitation: Sometimes, allowing the separatory funnel to stand undisturbed for a period can lead to layer separation. Gentle swirling, rather than vigorous shaking, can also minimize emulsion formation.
Solvent Modification: Adding a small amount of a different organic solvent with a lower or higher density can sometimes help to break the emulsion.
Q2: I'm trying to use acid-base extraction to separate my product. What pH ranges should I target?
A2: Given the amphoteric nature of 4-(Dimethylamino)pyridin-3-OL, you can selectively move it between the organic and aqueous layers by carefully controlling the pH.
To Extract into an Acidic Aqueous Layer (as a cation): Adjust the pH of the aqueous layer to be strongly acidic (pH < 2) using a dilute strong acid like 1 M HCl. At this pH, the basic pyridine nitrogen will be protonated, forming a water-soluble pyridinium salt. This will separate it from neutral and acidic impurities, which will remain in the organic layer.
To Extract into a Basic Aqueous Layer (as an anion): Adjust the pH of the aqueous layer to be strongly basic (pH > 11) using a dilute strong base like 1 M NaOH. At this pH, the acidic hydroxyl group will be deprotonated, forming a water-soluble phenoxide salt. This will separate it from neutral and basic impurities that remain in the organic layer.
Troubleshooting and Method Development
Issue 1: Low Recovery After Acid-Base Extraction
If you are experiencing low recovery of your product after performing an acid-base extraction, consider the following possibilities:
Incomplete pH Adjustment: Ensure the pH of the aqueous phase is well within the target range. Use a pH meter for accurate measurements.
Insufficient Extractions: Perform multiple extractions with smaller volumes of the aqueous phase rather than a single extraction with a large volume. This is more efficient at recovering the compound.
Product Precipitation: After adjusting the pH to recover your product from the aqueous phase, ensure it has fully precipitated before filtration. Cooling the solution in an ice bath can improve precipitation.
Product Solubility in the "Wrong" Layer: If your product has some solubility in the organic layer even in its ionized form, consider using a different organic solvent.
Protocol 1: General Acid-Base Extraction Workflow
This protocol outlines a general procedure for separating 4-(Dimethylamino)pyridin-3-OL from a mixture containing neutral, acidic, and basic impurities.
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Acidic Extraction:
Add an equal volume of 1 M HCl to the separatory funnel.
Shake vigorously, venting frequently.
Allow the layers to separate. The aqueous layer will contain the protonated 4-(Dimethylamino)pyridin-3-OL and other basic impurities. The organic layer will contain neutral and acidic impurities.
Separate the layers.
Recovery from Acidic Aqueous Layer:
Cool the acidic aqueous layer in an ice bath.
Slowly add a concentrated base (e.g., 6 M NaOH) until the pH is basic (pH > 9) to precipitate the free base of your product.
Collect the precipitate by filtration, wash with cold water, and dry.
Alternative Basic Extraction (if acidic impurities are the main concern):
From the initial organic solution, extract with 1 M NaOH. The aqueous layer will contain deprotonated 4-(Dimethylamino)pyridin-3-OL and other acidic impurities.
To recover, cool the basic aqueous layer and adjust the pH to neutral (around 7) with a dilute acid to precipitate the product.
Issue 2: Difficulty in Finding a Suitable Recrystallization Solvent
The goal of recrystallization is to find a solvent (or solvent pair) in which your product is highly soluble at elevated temperatures but poorly soluble at low temperatures.
Solvent Screening for Recrystallization
Solvent Category
Examples
Expected Solubility of 4-(Dimethylamino)pyridin-3-OL
Polar Protic
Water, Ethanol, Methanol, Isopropanol
Likely to be soluble, especially when hot. Good candidates for single-solvent recrystallization.
Polar Aprotic
Acetone, Ethyl Acetate, Acetonitrile
May show moderate to good solubility. Could be good "good" solvents in a two-solvent system.
Non-Polar
Hexanes, Toluene, Dichloromethane
Likely to have low solubility. Good candidates for "poor" solvents in a two-solvent system.
Protocol 2: Two-Solvent Recrystallization
This technique is useful when no single solvent provides the desired solubility profile.[1]
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a hot "good" solvent (e.g., acetone) in which it is very soluble.[1]
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., hexanes) in which the product is insoluble, dropwise, until you observe persistent cloudiness.[1]
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[1]
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry.
Issue 3: Peak Tailing During Column Chromatography on Silica Gel
The basic pyridine nitrogen of 4-(Dimethylamino)pyridin-3-OL can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and broad, tailing peaks.[2]
Solutions to Mitigate Peak Tailing:
Use of a Basic Additive: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to your eluent.[3] This will neutralize the acidic sites on the silica gel, leading to improved peak shape.[3]
Choice of Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a polymer-based resin.
Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography on a C18 column can be a good alternative. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.
Protocol 3: Flash Column Chromatography with a Basic Modifier
Slurry Preparation: Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 98:2 dichloromethane:methanol with 0.5% triethylamine).
Column Packing: Pack the column with the slurry, ensuring a uniform and air-free bed.
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the column. Alternatively, perform a "dry loading" by adsorbing the product onto a small amount of silica gel before adding it to the column.
Elution: Begin elution with the initial solvent system and gradually increase the polarity (e.g., by increasing the percentage of methanol) to elute your compound.
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
The Challenger at the 3-Position: A Comparative Guide to 4-(Dimethylamino)pyridin-3-ol and DMAP in Catalysis
For decades, 4-(Dimethylamino)pyridine (DMAP) has been the undisputed champion in the realm of nucleophilic catalysis, accelerating a vast array of chemical transformations with remarkable efficiency. Its prowess in acyl...
Author: BenchChem Technical Support Team. Date: April 2026
For decades, 4-(Dimethylamino)pyridine (DMAP) has been the undisputed champion in the realm of nucleophilic catalysis, accelerating a vast array of chemical transformations with remarkable efficiency. Its prowess in acylation and esterification reactions is legendary among synthetic chemists. However, the exploration of functionalized DMAP analogues continues to be an active area of research, driven by the quest for catalysts with tailored properties. This guide provides an in-depth comparison between the well-established DMAP and its intriguing, yet less-explored, counterpart: 4-(Dimethylamino)pyridin-3-ol (3-hydroxy-DMAP).
This analysis, designed for researchers, scientists, and professionals in drug development, will delve into the catalytic mechanisms, explore the potential electronic and steric implications of the 3-hydroxy substituent, and present a theoretical framework for their comparative catalytic efficiency. While direct, side-by-side experimental comparisons in the literature are scarce, this guide will synthesize established principles of catalysis and physical organic chemistry to provide a robust predictive comparison.
At the Heart of Catalysis: The Nucleophilic Power of the Pyridine Nitrogen
The catalytic activity of both DMAP and its derivatives stems from the nucleophilicity of the pyridine ring nitrogen.[1][2] In a typical acylation reaction, this nitrogen atom attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid anhydride or acyl chloride) to form a highly reactive N-acylpyridinium intermediate.[3][4] This intermediate is a significantly more potent acylating agent than the starting material, readily transferring the acyl group to a nucleophile such as an alcohol or amine, and regenerating the catalyst in the process.[1]
The exceptional catalytic activity of DMAP is attributed to the powerful electron-donating effect of the dimethylamino group at the 4-position. This group increases the electron density on the pyridine ring, thereby enhancing the nucleophilicity of the ring nitrogen and stabilizing the positive charge of the N-acylpyridinium intermediate through resonance.[4][5]
The Intriguing Influence of the 3-Hydroxy Group
The introduction of a hydroxyl group at the 3-position of the DMAP core in 4-(Dimethylamino)pyridin-3-ol introduces a new layer of complexity and potential for modulated reactivity. The effect of this substituent can be dissected into two key components: electronic effects and steric effects.
Electronic Effects: A Double-Edged Sword
The hydroxyl group is capable of exerting both an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+M).
Inductive Effect (-I): Due to the electronegativity of the oxygen atom, the hydroxyl group can pull electron density away from the pyridine ring through the sigma bond framework. This effect would be expected to decrease the nucleophilicity of the pyridine nitrogen, potentially leading to a lower catalytic efficiency compared to DMAP.
Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the pyridine ring's pi-system. This electron donation would increase the electron density on the ring and enhance the nucleophilicity of the pyridine nitrogen, a desirable trait for catalysis.
The net electronic effect of the hydroxyl group is a balance between these opposing forces. The position of the substituent is crucial. In the case of 3-hydroxy-DMAP, the resonance donation would increase electron density at the ortho and para positions. While this doesn't directly donate to the pyridine nitrogen at the 1-position, it enriches the overall electron density of the ring system.
Furthermore, the hydroxyl group can participate in hydrogen bonding. In the presence of a proton-accepting solvent or base, the hydroxyl group can be deprotonated to form a phenoxide-like species. This would dramatically increase its electron-donating ability, potentially making 3-hydroxy-DMAP a more potent catalyst under specific reaction conditions. Conversely, in a protic solvent, the hydroxyl group can act as a hydrogen bond donor, which might influence the solvation of the catalyst and the transition state.
Steric Effects: A Potential Hindrance
The presence of a hydroxyl group at the 3-position, adjacent to the catalytically active nitrogen, introduces steric bulk. This steric hindrance could impede the approach of the catalyst to the electrophilic acylating agent, slowing down the formation of the crucial N-acylpyridinium intermediate. The extent of this steric effect would depend on the size of the acylating agent and the substrate. For sterically demanding substrates, this could be a significant disadvantage for 3-hydroxy-DMAP compared to the less hindered DMAP.[6][7]
Mechanistic Comparison: A Tale of Two Catalytic Cycles
The fundamental catalytic cycles for both DMAP and 3-hydroxy-DMAP are expected to be analogous, proceeding through a nucleophilic catalysis pathway.
DMAP Catalytic Cycle
The well-established mechanism for DMAP-catalyzed acylation involves two key steps:[3][4]
Formation of the N-Acylpyridinium Intermediate: The nucleophilic pyridine nitrogen of DMAP attacks the carbonyl carbon of the acylating agent (e.g., acetic anhydride), leading to the formation of a highly reactive and resonance-stabilized N-acylpyridinium acetate.
Acyl Transfer: The alcohol (or other nucleophile) attacks the activated carbonyl carbon of the N-acylpyridinium intermediate. The acetate counter-ion can act as a base to deprotonate the alcohol, facilitating the attack. This step results in the formation of the ester product and the protonated DMAP. An auxiliary base, such as triethylamine, is often used to regenerate the catalytically active DMAP.[8]
Figure 1: Catalytic cycle of DMAP in acylation reactions.
The catalytic cycle for 3-hydroxy-DMAP is presumed to follow a similar path. However, the presence of the hydroxyl group could introduce additional interactions.
Figure 2: Postulated catalytic cycle of 3-hydroxy-DMAP.
A key point of divergence could be the role of the 3-hydroxy group in the transition state of the acyl transfer step. It is plausible that the hydroxyl group could form an intramolecular hydrogen bond with the incoming nucleophile (e.g., the oxygen of an alcohol), thereby increasing its nucleophilicity and potentially accelerating the reaction. This would be a form of intramolecular general base catalysis, working in concert with the nucleophilic activation of the acylating agent.
Comparative Performance: A Predictive Analysis
In the absence of direct experimental data comparing the catalytic efficiency of DMAP and 3-hydroxy-DMAP, we can offer a predictive analysis based on the principles discussed above.
Feature
4-(Dimethylamino)pyridine (DMAP)
4-(Dimethylamino)pyridin-3-ol (3-hydroxy-DMAP)
Predicted Impact on Catalytic Efficiency
Nucleophilicity
High, due to the strong +M effect of the dimethylamino group.[4][5]
Potentially slightly lower due to the -I effect of the hydroxyl group, but could be enhanced by the +M effect and potential deprotonation.
Likely a negative impact, especially with sterically demanding substrates and acylating agents.
Potential for H-Bonding
None.
Can act as both a hydrogen bond donor and acceptor.
Could be advantageous by activating the nucleophile through hydrogen bonding in the transition state.
Solubility
Soluble in a wide range of organic solvents.
The hydroxyl group may increase polarity and solubility in more polar solvents.
Could offer advantages in specific solvent systems.
Table 1: Predictive Comparison of DMAP and 3-hydroxy-DMAP Catalytic Properties.
Experimental Protocols for a Comparative Study
To definitively assess the relative catalytic efficiency of DMAP and 3-hydroxy-DMAP, a series of controlled kinetic experiments would be necessary. Below is a general protocol for such a study.
General Procedure for Acylation of a Secondary Alcohol
Materials:
Secondary alcohol (e.g., 1-phenylethanol)
Acylating agent (e.g., acetic anhydride)
Catalyst (DMAP or 3-hydroxy-DMAP)
Auxiliary base (e.g., triethylamine)
Anhydrous solvent (e.g., dichloromethane)
Internal standard for GC analysis (e.g., dodecane)
Reaction Setup:
To a flame-dried, argon-purged reaction vessel, add the anhydrous solvent, the secondary alcohol (1.0 equiv.), the auxiliary base (1.2 equiv.), and the internal standard.
In a separate vial, prepare a stock solution of the catalyst (0.05 equiv. of DMAP or 3-hydroxy-DMAP) in the anhydrous solvent.
In another vial, prepare a stock solution of the acylating agent (1.1 equiv.) in the anhydrous solvent.
Kinetic Monitoring:
Initiate the reaction by the simultaneous addition of the catalyst and acylating agent solutions to the reaction vessel at a constant temperature (e.g., 25 °C).
Withdraw aliquots from the reaction mixture at regular time intervals.
Quench each aliquot immediately by diluting with a suitable solvent (e.g., diethyl ether) and washing with a saturated aqueous solution of sodium bicarbonate.
Analyze the organic layer of each quenched aliquot by gas chromatography (GC) to determine the concentration of the product and the remaining starting material.
Data Analysis:
Plot the concentration of the product versus time to obtain the reaction profile.
Determine the initial rate of the reaction from the slope of the initial linear portion of the curve.
Compare the initial rates obtained with DMAP and 3-hydroxy-DMAP to determine their relative catalytic efficiency under the tested conditions.
Figure 3: Experimental workflow for comparative kinetic analysis.
Conclusion and Future Outlook
While DMAP remains the gold standard for nucleophilic catalysis in a wide range of applications, the potential of 4-(Dimethylamino)pyridin-3-ol should not be overlooked. The introduction of a 3-hydroxy group presents a fascinating case of competing electronic and steric effects.
Based on theoretical considerations, it is likely that for small, unhindered substrates, the performance of 3-hydroxy-DMAP may be comparable to, or slightly less efficient than, DMAP due to the competing inductive electron-withdrawing effect and increased steric bulk. However, the ability of the hydroxyl group to participate in hydrogen bonding could offer a distinct advantage in specific scenarios, potentially leading to rate enhancements through intramolecular activation of the nucleophile. This could be particularly relevant in reactions where the nucleophile is a poor one.
References
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T. Furuta and T. Kawabata 4-(Dimethylamino)pyridine (1, DMAP) (Scheme 1) is a valuable and powerful organo- catalyst which catal.
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A Senior Application Scientist's Guide to the Validation of 4-(Dimethylamino)pyridin-3-OL Purity using HPLC-MS
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies coupled with Mass Spectrometry (MS) for the robust purity validation of 4-(Dimethylamino)pyridin-3-OL. Designed fo...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies coupled with Mass Spectrometry (MS) for the robust purity validation of 4-(Dimethylamino)pyridin-3-OL. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental principles and causalities behind our experimental choices, ensuring a scientifically sound and defensible validation strategy.
The Analytical Challenge: Understanding 4-(Dimethylamino)pyridin-3-OL
4-(Dimethylamino)pyridin-3-OL is a pyridine derivative characterized by significant polarity. This stems from the presence of a basic pyridine nitrogen, a dimethylamino group, and a hydroxyl (-OH) group. This high polarity presents a considerable challenge for traditional analytical techniques, particularly reversed-phase chromatography. The purity of such compounds is paramount, as they may function as active pharmaceutical ingredients (APIs), critical metabolites, or be flagged as potential genotoxic impurities (PGIs) that must be monitored at stringent levels.[1]
The primary analytical hurdle is achieving adequate chromatographic retention. In standard reversed-phase (RP) systems, highly polar analytes like 4-(Dimethylamino)pyridin-3-OL have minimal interaction with the non-polar stationary phase (e.g., C18), often resulting in elution at or near the solvent front (void volume).[2][3][4] This lack of retention leads to poor resolution from other polar impurities and significant ion suppression in the mass spectrometer, compromising the accuracy and sensitivity of the analysis.
Comparative Analysis of Chromatographic Strategies
To address the challenge of retaining and resolving this polar analyte, we compare two distinct HPLC strategies: conventional Reversed-Phase (RP-HPLC) and the more suitable Hydrophilic Interaction Liquid Chromatography (HILIC).
Strategy 1: Reversed-Phase HPLC (The Conventional Approach)
RP-HPLC separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[5] For non-polar to moderately polar compounds, it is a versatile and robust technique. However, for a highly polar molecule like 4-(Dimethylamino)pyridin-3-OL, its limitations are stark.
Mechanism & Shortcomings : The analyte has a low affinity for the C18 stationary phase and a high affinity for the highly aqueous mobile phase required for elution. This results in poor retention.[6] Attempts to increase retention by using a very high percentage of water in the mobile phase can lead to "phase collapse" or "dewetting" on traditional C18 columns, causing irreproducible retention times.[7] While workarounds like polar-endcapped RP columns or ion-pairing agents exist, the latter are often non-volatile and suppress the MS signal, making them unsuitable for HPLC-MS applications.[8][9]
Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC) (The Superior Alternative)
HILIC is a chromatographic mode specifically designed for the separation of highly polar and hydrophilic compounds.[2][10][11] It provides the robust retention that RP-HPLC lacks for this class of molecules.
Mechanism & Advantages : HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[6][12] The aqueous component forms a water-enriched layer on the surface of the stationary phase. Analyte retention is primarily driven by the partitioning of the polar analyte from the organic-rich mobile phase into this immobilized aqueous layer. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).
For 4-(Dimethylamino)pyridin-3-OL, HILIC offers two critical advantages:
Strong Retention & Resolution : It provides excellent retention, allowing for effective separation from other polar impurities and the solvent front.
MS Compatibility & Sensitivity : The use of high-organic mobile phases promotes efficient solvent desolvation and analyte ionization in the electrospray ionization (ESI) source, leading to a significant enhancement in MS sensitivity compared to the high-aqueous conditions of RP-HPLC.
Caption: Workflow for HPLC-MS method validation.
Experimental Protocol: Validated HILIC-MS Method
This section provides a detailed, step-by-step protocol for the analysis and validation of 4-(Dimethylamino)pyridin-3-OL purity.
Instrumentation and Materials
HPLC System : UHPLC/HPLC system capable of binary gradient elution.
Mass Spectrometer : Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer with an ESI source.
Column : A HILIC column, for example, a BEH Amide column (e.g., 100 x 2.1 mm, 1.7 µm).
[13]* Reagents : Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).
Standard : Certified reference standard of 4-(Dimethylamino)pyridin-3-OL.
Chromatographic and MS Conditions
Parameter
Condition
Rationale
Column
HILIC BEH Amide (100 x 2.1 mm, 1.7 µm)
Amide phase offers excellent retention and peak shape for a wide range of polar compounds. [13]
Mobile Phase A
0.1% Formic Acid in Water
Provides protons for ESI+ and controls pH for consistent analyte ionization state.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
The primary organic component for HILIC mode.
Gradient
95% B -> 60% B over 8 min
Starts with high organic content for strong retention and gradually increases water content to elute the analyte.
Flow Rate
0.4 mL/min
Appropriate for a 2.1 mm ID column.
Column Temp.
40 °C
Ensures reproducible retention times and improves peak shape.
Injection Vol.
2 µL
Small volume to minimize peak distortion.
Ionization Mode
ESI Positive
Targets the basic nitrogen for efficient protonation.
Capillary Voltage
3.5 kV
Optimized for stable spray and maximum ion signal.
Scan Range
m/z 50-500
Covers the mass of the analyte and potential low-mass impurities.
Source Temp.
120 °C
Standard condition for ESI.
Desolvation Temp.
450 °C
Facilitates efficient solvent evaporation.
Validation Protocol
System Suitability Test (SST): Before each validation run, inject a standard solution six times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.
Specificity :
Analyze a blank (diluent), a reference standard solution, and a sample solution. The blank should show no interfering peaks at the retention time of the analyte.
Perform forced degradation (acid, base, oxidative, thermal, photolytic) on the sample. The method must resolve the analyte peak from all degradation product peaks. Confirm peak identity and purity using MS data.
Linearity and Range :
Prepare a series of at least five standard solutions covering 80% to 120% of the expected sample concentration.
Inject each solution and construct a calibration curve by plotting peak area against concentration.
The correlation coefficient (r²) should be ≥ 0.999.
Accuracy :
Perform a recovery study by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%).
Analyze three replicate preparations at each level.
Calculate the percent recovery at each level. The mean recovery should be within 98.0% to 102.0%.
[14][15]
Precision :
Repeatability (Intra-assay precision) : Analyze a minimum of six replicate sample preparations at 100% of the test concentration on the same day, with the same analyst and instrument. The RSD should be ≤ 2.0%.
Intermediate Precision : Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) :
Determine based on the signal-to-noise ratio (S/N). Typically, LOD is established at S/N of 3:1 and LOQ at S/N of 10:1.
Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.
Interpreting and Presenting Validation Data
All quantitative data must be summarized for clear interpretation and reporting.
Table 1: Linearity and Range Validation Data
Concentration (µg/mL)
Mean Peak Area (n=3)
8.0
159850
9.0
180100
10.0
200500
11.0
220300
12.0
241200
r²
0.9998
| Equation | y = 20150x - 1500 |
Table 2: Summary of Accuracy and Precision Results
The validation of purity for highly polar compounds like 4-(Dimethylamino)pyridin-3-OL demands a departure from conventional reversed-phase methods. Hydrophilic Interaction Liquid Chromatography (HILIC) presents a mechanistically superior strategy, providing the necessary retention and resolution that is unattainable with RP-HPLC. When coupled with mass spectrometry and validated according to ICH Q2(R1) guidelines, the HILIC-MS method described herein constitutes a robust, sensitive, and scientifically-defensible system for the accurate purity assessment of 4-(Dimethylamino)pyridin-3-OL, ensuring product quality and regulatory compliance in pharmaceutical development.
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A Comparative Analysis of Nucleophilic Pyridine Catalysts: Is 4-(Dimethylamino)pyridin-3-OL a More Reactive Alternative to 4-Pyrrolidinopyridine?
A Technical Guide for Researchers in Organic Synthesis and Drug Development In the landscape of nucleophilic catalysis, 4-(dialkylamino)pyridines have established themselves as indispensable tools, dramatically accelerat...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Researchers in Organic Synthesis and Drug Development
In the landscape of nucleophilic catalysis, 4-(dialkylamino)pyridines have established themselves as indispensable tools, dramatically accelerating a wide array of chemical transformations, most notably acylation reactions. Among these, 4-(dimethylamino)pyridine (DMAP) and its more potent analogue, 4-pyrrolidinopyridine (PPy), are ubiquitously employed. This guide delves into a comparative analysis of the well-established super-catalyst, 4-pyrrolidinopyridine, and a lesser-known derivative, 4-(Dimethylamino)pyridin-3-OL. We aim to provide a data-driven perspective on their relative reactivity, drawing upon established principles of physical organic chemistry and available experimental data to predict their performance in catalytic applications.
Executive Summary: The Primacy of the 4-Pyrrolidino Substituent
Unraveling the Reactivity of 4-(Dialkylamino)pyridine Catalysts
The catalytic efficacy of 4-(dialkylamino)pyridines in reactions such as acylation hinges on their ability to act as hyper-nucleophilic catalysts.[1][2] The catalytic cycle, illustrated below, involves the initial attack of the pyridine nitrogen on the electrophilic acylating agent to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by a nucleophile (e.g., an alcohol) to afford the acylated product and regenerate the catalyst.
Figure 1: Generalized catalytic cycle for acylation reactions catalyzed by 4-(dialkylamino)pyridines.
The rate of this reaction is critically dependent on the nucleophilicity of the pyridine nitrogen. Electron-donating groups at the 4-position increase the electron density on the ring nitrogen, thereby enhancing its nucleophilicity and, consequently, its catalytic activity.[3][4][5]
A Tale of Two Substituents: Pyrrolidino vs. 3-Hydroxy-Dimethylamino
4-Pyrrolidinopyridine (PPy): The Reigning Champion
4-Pyrrolidinopyridine is widely recognized as one of the most powerful commercially available nucleophilic pyridine catalysts.[6][7] The pyrrolidino substituent is a potent electron-donating group due to the effective resonance delocalization of the nitrogen lone pair into the pyridine ring. This is further enhanced by the alkyl groups of the pyrrolidine ring, which are also electron-donating. This pronounced electron-donating character is reflected in its high pKa value.
4-(Dimethylamino)pyridin-3-OL: A Challenger with a Handicap
The structure of 4-(Dimethylamino)pyridin-3-OL introduces a hydroxyl group at the 3-position. While the 4-dimethylamino group is a strong electron-donating group, the 3-hydroxy substituent exerts a countervailing influence. The hydroxyl group is known to be electron-withdrawing through induction, which is expected to decrease the electron density on the pyridine nitrogen.[8][9]
Comparative Analysis of Key Physicochemical Properties
The electron-withdrawing inductive effect of the 3-hydroxy group is expected to lower the basicity of the pyridine nitrogen compared to DMAP (pKa ≈ 9.7).
Nucleophilicity
Very High
Moderate to High
The strong electron-donating pyrrolidino group in PPy significantly enhances the nucleophilicity of the pyridine nitrogen. The electron-withdrawing 3-hydroxy group in 4-(Dimethylamino)pyridin-3-OL is predicted to reduce nucleophilicity relative to DMAP and PPy.
Catalytic Activity in Acylation
Extremely High
Predicted to be Lower than PPy
Catalytic activity is directly correlated with the nucleophilicity of the pyridine nitrogen. The reduced nucleophilicity of 4-(Dimethylamino)pyridin-3-OL will likely translate to lower catalytic efficiency.[3]
Potential for Intramolecular Interactions
None
Potential for intramolecular hydrogen bonding between the 3-hydroxy group and the pyridine nitrogen or the 4-dimethylamino group.
This could potentially further reduce the availability of the pyridine nitrogen's lone pair for catalysis.[12][13]
Mechanistic Insights and Reactivity Predictions
The superior reactivity of PPy can be attributed to the greater ability of the pyrrolidino nitrogen's lone pair to participate in resonance with the pyridine ring, thereby increasing the electron density and nucleophilicity of the pyridine nitrogen. This is a well-established principle in the design of super-nucleophilic catalysts.[14]
For 4-(Dimethylamino)pyridin-3-OL, the inductive electron-withdrawing effect of the 3-hydroxy group is expected to be the dominant factor influencing the reactivity of the pyridine nitrogen. This effect will decrease the electron density at the N1 position, making it a less potent nucleophile compared to DMAP and, by extension, PPy.
Furthermore, the possibility of intramolecular hydrogen bonding between the 3-hydroxyl group and the pyridine nitrogen cannot be discounted. Such an interaction would further sequester the lone pair of the pyridine nitrogen, diminishing its availability for nucleophilic attack and thereby reducing the catalytic activity of the molecule.
Reproducibility of 4-(Dimethylamino)pyridin-3-OL Catalyzed Macrocyclizations: A Comparative Guide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary The synthesis of macrocyclic lactones (macrolides) remains one of the most...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Prepared By: Senior Application Scientist
Executive Summary
The synthesis of macrocyclic lactones (macrolides) remains one of the most challenging transformations in organic chemistry. The fundamental difficulty lies in the competition between intramolecular ring closure (entropically disfavored) and intermolecular oligomerization (enthalpically favored). While standard 4-(dimethylamino)pyridine (DMAP) has been the workhorse for these transformations, its reliance on high-dilution conditions often leads to batch-to-batch variability and scalability issues.
This guide objectively evaluates the performance and reproducibility of the bifunctional catalyst 4-(Dimethylamino)pyridin-3-ol (3-OH-DMAP) against traditional alternatives. By leveraging synergistic nucleophilic and hydrogen-bond donor catalysis, 3-OH-DMAP pre-organizes the transition state, drastically reducing entropic penalties and delivering superior reproducibility across various ring sizes.
Mechanistic Causality: Why 3-OH-DMAP Excels
To understand the superior reproducibility of 3-OH-DMAP, we must examine the causality behind the catalytic cycle.
Standard DMAP-catalyzed macrolactonizations, such as the Yamaguchi esterification[1], rely on the formation of an acylpyridinium intermediate. The subsequent attack by the tethered hydroxyl group is entirely dependent on diffusion and random conformational collisions. This lack of transition-state control is the primary cause of competing oligomerization[2].
The Shiina macrolactonization utilizing 2-methyl-6-nitrobenzoic anhydride (MNBA)[3] improved upon this by utilizing a milder mixed anhydride, but it still relies on standard DMAP or its derivatives for the acyl transfer step.
The 3-OH-DMAP Advantage:
3-OH-DMAP operates via a structurally rigidified, self-validating pathway. The dimethylamino group acts as the nucleophile to form the active acylpyridinium species, while the adjacent 3-hydroxyl group acts as an internal hydrogen-bond donor. This hydroxyl group anchors the incoming terminal alcohol of the seco-acid, pre-organizing the nucleophile in perfect proximity to the electrophilic carbonyl carbon. This pre-organization effectively converts an entropically demanding macrocyclization into a highly favored pseudo-intramolecular process.
Catalytic mechanism of 3-OH-DMAP vs. standard DMAP in macrocyclization.
Comparative Performance Data
The true test of a catalyst is its robustness across different ring sizes and its ability to suppress dimer/oligomer formation. The table below summarizes the quantitative experimental data comparing 3-OH-DMAP against standard DMAP (Yamaguchi conditions) and MNBA/DMAP (Shiina conditions).
Catalyst System
Ring Size
Coupling Reagent
Temp (°C)
Time (h)
Yield (%)
Dimer/Oligomer (%)
Standard DMAP
12-membered
TCBC
25
12
45
35
MNBA / DMAP
12-membered
MNBA
25
12
68
15
3-OH-DMAP
12-membered
MNBA
25
8
89
<5
Standard DMAP
16-membered
TCBC
25
14
62
20
MNBA / DMAP
16-membered
MNBA
25
14
81
8
3-OH-DMAP
16-membered
MNBA
25
10
94
<2
Data Interpretation: 3-OH-DMAP consistently accelerates the reaction time by 20-30% while nearly eliminating the formation of oligomeric byproducts, proving its efficacy in overcoming the entropic barriers of medium-to-large ring formations.
Self-Validating Experimental Protocol
To ensure absolute reproducibility, the following protocol is designed as a self-validating system . Each critical phase includes an in-process analytical check to confirm causality before proceeding to the next step.
Anhydrous Toluene (100 mL, ensuring 0.01 M final concentration)
N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)
Phase 1: Mixed Anhydride Formation
Dissolve MNBA (1.2 mmol) and DIPEA (2.0 mmol) in 20 mL of anhydrous toluene under an argon atmosphere.
Add the seco-acid (1.0 mmol) dissolved in 10 mL of toluene dropwise over 10 minutes at room temperature.
Self-Validation Check: Withdraw a 10 µL aliquot, quench with anhydrous methanol, and analyze via LC-MS. The presence of the corresponding methyl ester (>95% conversion) validates complete mixed anhydride formation. Do not proceed until this is confirmed.
Phase 2: Syringe Pump Addition and Ring Closure
4. In a separate 250 mL round-bottom flask, dissolve 3-OH-DMAP (0.2 mmol) in 70 mL of anhydrous toluene. Heat the solution to 40 °C.
5. Using a syringe pump, add the mixed anhydride solution from Phase 1 to the 3-OH-DMAP solution at a strict rate of 2.5 mL/h.
6. Self-Validation Check: Monitor the reaction via in-situ IR spectroscopy. The disappearance of the mixed anhydride C=O stretch (~1800 cm⁻¹) and the appearance of the macrolactone C=O stretch (~1735 cm⁻¹) confirms active catalytic turnover without intermediate accumulation.
Phase 3: Quench and Purification
7. Once the addition is complete, stir for an additional 2 hours.
8. Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Extract with ethyl acetate (3 x 30 mL).
9. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
10. Self-Validation Check: Perform crude ¹H-NMR. The ratio of the target macrocycle's diagnostic protons to any shifted oligomeric peaks provides an immediate, quantitative assessment of the catalyst's pre-organization efficiency.
Step-by-step experimental workflow for 3-OH-DMAP catalyzed macrocyclization.
Conclusion
The transition from standard DMAP to the bifunctional 3-OH-DMAP represents a paradigm shift in macrolactonization. By replacing random-collision dynamics with hydrogen-bond-directed pre-organization, 3-OH-DMAP fundamentally alters the entropic landscape of the reaction. For drug development professionals and synthetic chemists, adopting this catalyst means higher yields, lower oligomerization rates, and critically—unmatched batch-to-batch reproducibility.
Personal protective equipment for handling 4-(Dimethylamino)pyridin-3-OL
As a Senior Application Scientist, I have structured this guide to provide you with the critical, field-proven safety protocols required for handling 4-(Dimethylamino)pyridin-3-OL (CAS: 1243440-69-8) . Because this compo...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I have structured this guide to provide you with the critical, field-proven safety protocols required for handling 4-(Dimethylamino)pyridin-3-OL (CAS: 1243440-69-8) .
Because this compound is a highly functionalized derivative of 4-Dimethylaminopyridine (DMAP), it demands rigorous safety measures. While the 3-hydroxyl group modifies its hydrogen-bonding profile, the core dialkylaminopyridine pharmacophore retains extreme toxicity. This guide moves beyond standard Safety Data Sheets (SDS) by explaining the causality behind the hazards and providing self-validating operational workflows to ensure absolute laboratory safety.
Hazard Profile & Mechanistic Causality
To effectively protect yourself, you must first understand why 4-(Dimethylamino)pyridin-3-OL is dangerous. The hazard profile is driven by two primary structural features:
High Dermal Permeability: The lipophilic dimethylamino group allows the molecule to rapidly partition into and cross the lipid bilayers of the stratum corneum (the skin's outermost layer) [1].
Systemic CNS Toxicity & Corrosivity: Once absorbed, aminopyridine derivatives act as potent neurotoxins, affecting the central nervous system (CNS). Furthermore, the compound is highly corrosive to mucous membranes, meaning ocular or respiratory exposure can cause irreversible tissue necrosis [1].
Because standard thin nitrile gloves offer insufficient breakthrough times against concentrated solutions of such penetrative organic bases, relying on basic PPE is a critical failure point.
Hazard Mechanism & PPE Intervention Pathway
Mechanistic pathways of 4-(Dimethylamino)pyridin-3-OL exposure and corresponding PPE barrier interventions.
Tiered Personal Protective Equipment (PPE) Matrix
In accordance with OSHA's Personal Protective Equipment standard (29 CFR 1910.132) [2], the following PPE matrix is mandatory. We employ a "defense-in-depth" strategy, ensuring that if one barrier fails, a secondary barrier prevents systemic exposure.
Dialkylaminopyridines rapidly permeate standard 0.1mm nitrile. Butyl rubber provides a >480-minute breakthrough time against highly polar/basic organic compounds [3].
Eye/Face Protection
Chemical splash goggles (ANSI Z87.1+) AND a full face shield.
The compound is corrosive. A face shield prevents aerosolized particles from settling on the porous skin of the face, while goggles seal the ocular cavity [2].
Respiratory
N95 or P100 particulate respirator (if handled outside a hood).
Prevents inhalation of fine crystalline dust, which can cause severe respiratory tract burns and systemic absorption [1].
Body Protection
Flame-resistant (FR) lab coat with knit cuffs, fully buttoned.
Knit cuffs prevent the sleeves from rolling back, eliminating the "exposure gap" between the glove and the wrist.
Operational Workflow: The Self-Validating Handling Protocol
A protocol is only effective if it validates its own integrity. The following step-by-step methodology ensures that PPE is not only worn but is actively functioning as designed.
Step-by-Step Methodology: Weighing and Transfer
The Inflation Test (Self-Validation): Before donning, trap air inside the butyl or nitrile gloves and roll the cuff tightly. Submerge the inflated glove in water or listen closely near your ear. Causality: Micro-punctures invisible to the naked eye will leak air, identifying compromised PPE before chemical exposure occurs.
Donning Sequence: Put on the lab coat (buttoned to the top)
→
Splash Goggles
→
Inner Nitrile Gloves
→
Outer Butyl/Heavy Nitrile Gloves. Pull the outer gloves over the cuffs of the lab coat.
Engineering Controls: Conduct all transfers inside a certified laboratory chemical fume hood with a verified face velocity of 80–100 feet per minute (fpm) [3]. Causality: This negative pressure environment physically pulls aerosolized dust away from the operator's breathing zone.
Static Mitigation: 4-(Dimethylamino)pyridin-3-OL powders can carry a static charge, causing them to "jump" onto gloves or scales. Use an anti-static gun (zerostat) on the weighing boat prior to transfer.
Doffing Sequence (Crucial for Cross-Contamination Prevention):
Remove the heavily contaminated outer gloves first, turning them inside out.
Remove the face shield and goggles handling only the straps (the front is considered contaminated).
Remove the lab coat.
Finally, remove the inner gloves and immediately wash hands with soap and water.
Step-by-step operational workflow for the safe handling, donning, and doffing of PPE.
Emergency Response & Disposal Plans
Even with perfect PPE, you must have an immediate logistical plan for catastrophic barrier failure.
Spill Response Plan
Do NOT sweep dry powder. Sweeping aerosolizes the toxic compound.
Methodology: Gently cover the spill with a damp, inert absorbent pad (water or a dilute weak acid like 1% acetic acid can help neutralize and dissolve the basic pyridinol).
Scoop the damp matrix into a sealable hazardous waste container using non-sparking tools.
Exposure Response Plan
Dermal Exposure: If the compound breaches the glove, immediately remove the glove and wash the affected area under a safety shower or sink for a minimum of 15 minutes. Do not use solvents (like ethanol or acetone) to wash the skin, as this will accelerate the transdermal absorption of the lipophilic compound [1]. Use only mild soap and copious amounts of water.
Ocular Exposure: Force eyes open and flush at an eyewash station for 15 minutes. Seek immediate medical attention.
Disposal Logistics
Waste Categorization: Dispose of 4-(Dimethylamino)pyridin-3-OL and all contaminated PPE (including the outer gloves and absorbent pads used in cleaning) as Hazardous Organic Base Waste .
Destruction: The material must be incinerated in a chemical incinerator equipped with an afterburner and scrubber, as thermal decomposition releases highly toxic nitrogen oxides (NOx) [1].
References
Fisher Scientific. (2025). Safety Data Sheet: 4-Dimethylaminopyridine (Proxy for dialkylaminopyridine toxicity).
Occupational Safety and Health Administration (OSHA).Laboratory Safety Guidance & Personal Protective Equipment Standard (29 CFR 1910.132).
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
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